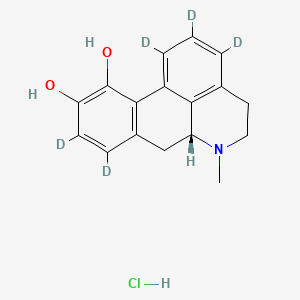

(R)-Apomorphine-d5 Hydrochloride (Major)

Descripción general

Descripción

Labelled Apomorphine. Dopamine (D1 and D2) receptor agonist. Emetic. Antiparkinsonian.

Mecanismo De Acción

Target of Action

Similar compounds like dopamine work primarily as a dopamine and noradrenaline reuptake inhibitor

Mode of Action

It’s known that similar compounds like dopamine produce positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . More research is required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

It’s known that similar compounds like dopamine are implicated in a number of neurotransmitter systems that affect behavior including dopamine, norepinephrine, serotonin, acetylcholine, and opioid

Pharmacokinetics

Similar compounds like methylphenidate have been shown to have low bioavailability due to extensive first-pass metabolism . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds like methylphenidate have been shown to be moderately effective against the core symptoms of attention-deficit/hyperactivity disorder (adhd)

Action Environment

It’s known that the influx of certain antibiotics into the environment can have significant impacts on microbial ecology and human health . More research is needed to understand how environmental factors influence the action of this compound.

Actividad Biológica

(R)-Apomorphine-d5 Hydrochloride (Major) is a deuterated form of apomorphine, a well-known non-selective dopamine receptor agonist. It has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and its role in various neurobiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : (R)-5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol hydrochloride

- Molecular Formula : C17H13D5ClNO2

- Molecular Weight : 308.81 g/mol

- Purity : ≥99% .

(R)-Apomorphine-d5 acts primarily as a dopamine receptor agonist , exhibiting high affinity for all five subtypes of dopamine receptors (D1-D5). Its pharmacological profile includes:

- Dopamine Receptor Activation : It activates dopamine receptors, which are crucial for regulating motor control and reward pathways in the brain. The pK_i values for human recombinant receptors are as follows:

- Biphasic Effects on Locomotion : The compound produces both stimulatory and inhibitory effects on locomotor activity, which can vary based on dosage and the specific receptor subtype involved .

Neuroprotective Effects

Research indicates that (R)-Apomorphine-d5 exhibits neuroprotective properties, particularly relevant in the context of Parkinson's disease:

- Anti-Parkinsonian Actions : It has been shown to alleviate symptoms of Parkinson's disease by enhancing dopaminergic signaling in the brain .

- Ferroptosis Inhibition : Recent studies have identified its role as a potent inhibitor of ferroptosis—a form of regulated cell death linked to neurodegenerative diseases. Apomorphine significantly downregulates key biomarkers associated with ferroptosis, such as prostaglandin endoperoxide synthase 2 (PTGS2) .

Clinical Case Studies

-

Cocaine Craving Reduction :

A study involving male patients with chronic cocaine abuse demonstrated that a single dose of apomorphine significantly reduced self-reported cravings and anxiety levels. The neuroendocrine response aligned with central dopaminergic stimulation, suggesting potential therapeutic applications in addiction treatment . -

Maternal Behavior Disruption :

Research on olfactory bulbectomized mice showed that apomorphine could restore disrupted maternal behaviors, indicating its influence on social and reproductive behaviors through dopaminergic pathways .

Comparative Analysis

The following table summarizes the biological activities and effects of (R)-Apomorphine-d5 compared to other dopamine agonists:

| Compound | Dopamine Receptor Affinity | Neuroprotective Effects | Clinical Applications |

|---|---|---|---|

| (R)-Apomorphine-d5 | D1-D5 | Yes | Parkinson's disease, addiction |

| Pramipexole | D2 | Moderate | Parkinson's disease |

| Ropinirole | D2 | Limited | Restless legs syndrome |

Propiedades

IUPAC Name |

(6aR)-1,2,3,8,9-pentadeuterio-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYZYDSNJIOXRL-KJVIRAPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3[C@@H](CC4=C(C3=C1[2H])C(=C(C(=C4[2H])[2H])O)O)N(CC2)C)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747051 | |

| Record name | (6aR)-6-Methyl(1,2,3,8,9-~2~H_5_)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76787-63-8 | |

| Record name | (6aR)-6-Methyl(1,2,3,8,9-~2~H_5_)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.